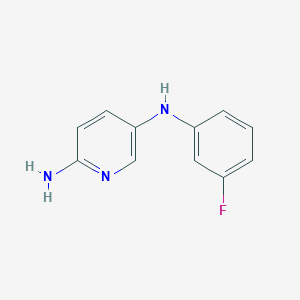

N5-(3-fluorophenyl)-2,5-pyridinediamine

Description

Properties

Molecular Formula |

C11H10FN3 |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

5-N-(3-fluorophenyl)pyridine-2,5-diamine |

InChI |

InChI=1S/C11H10FN3/c12-8-2-1-3-9(6-8)15-10-4-5-11(13)14-7-10/h1-7,15H,(H2,13,14) |

InChI Key |

QWWFBMQBVWIVAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=CN=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N2-(4-Aminophenyl)-2,5-Pyridinediamine (CAS 116735-74-1)

Structural Differences :

- Substitution at the N2 position with a 4-aminophenyl group (vs. N5-3-fluorophenyl).

- Molecular Formula: C₁₁H₁₂N₄ (vs. C₁₁H₁₀FN₃).

Toxicity Profile :

- Acute Oral Toxicity (LD₅₀) : 50–300 mg/kg (Category 3) .

- Mutagenicity : Negative in regressive mutation tests .

- Regulatory Status : Listed as a toxic substance under South Korea’s K-REACH .

The amino group may also increase reactivity, contributing to its acute toxicity.

2,5-Pyridinediamine (Parent Compound, CAS 4318-76-7)

Structural Simplicity :

Property Comparison :

- Lipophilicity : Expected lower LogP (unsubstituted vs. fluorophenyl analog’s LogP of 1.58).

- Applications : Used as a precursor in synthesizing dyes or pharmaceuticals.

Significance : The addition of the 3-fluorophenyl group in the target compound increases molecular weight by ~86% and introduces steric and electronic effects, altering solubility and reactivity.

Positional Isomer: 5-(3-Fluorophenyl)pyridine-3,4-diamine

Structural Variation :

Implications :

- Isomerism may affect hydrogen bonding, crystal packing, and biological activity.

- No toxicity data available, unlike the N2-(4-aminophenyl) analog.

Complex Derivatives: N5-Substituted Triazine-Benzimidazole Analogs

Example : N5-[4-(Difluoromethyl-benzimidazolyl)-triazinyl]-2,5-pyridinediamine (CAS 220731-04-4) .

- Molecular Complexity : Incorporates benzimidazole and triazine moieties.

- Synthesis : Achieved via coupling reactions (49% yield) .

Relevance : Demonstrates the versatility of 2,5-pyridinediamine as a scaffold for designing multifunctional compounds.

Discussion of Substituent Effects

- Fluorine vs.

- Positional Isomerism : 2,5- vs. 3,4-diamine substitution alters electronic distribution, impacting intermolecular interactions and bioavailability.

- Regulatory Implications: The absence of the target compound in toxicity lists (vs. the N2-aminophenyl analog) suggests substituent position critically influences hazard profiles .

Q & A

Q. What regulatory considerations apply to pyridinediamine derivatives in international research?

- Guidance :

- South Korea : Compounds like N2-(4-Aminophenyl)-2,5-pyridinediamine require hazardous chemical licenses under K-REACH .

- EPA (USA) : Monitor DSSTox entries (e.g., DTXSID00735027) for updates on ecotoxicity classifications .

- EU REACH : Submit mutagenicity and persistence data for premanufacture notifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.